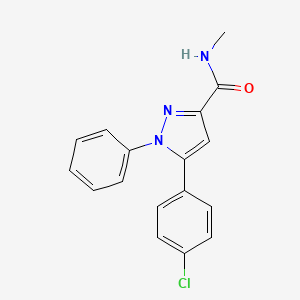

5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Description

5-(4-Chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a chloro-substituted phenyl group at position 5, a methyl group on the carboxamide nitrogen, and a phenyl group at position 1 of the pyrazole ring. This structural framework is associated with diverse biological activities, including cannabinoid receptor modulation, as seen in related compounds .

Pyrazole carboxamides are typically synthesized via coupling reactions using activating agents such as EDCI and HOBt, as described in . The compound’s structure is confirmed by techniques like $ ^1H $-NMR, mass spectrometry, and elemental analysis, ensuring purity and correct functional group arrangement .

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-methyl-1-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c1-19-17(22)15-11-16(12-7-9-13(18)10-8-12)21(20-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGMGPCUOOGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with phenyl isocyanate to yield the desired pyrazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in various medical conditions, primarily due to its structural similarities to other bioactive pyrazole derivatives.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A specific study highlighted that pyrazole derivatives targeting histone deacetylases (HDACs) demonstrated significant antitumor activity, suggesting a similar potential for the compound .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds with similar structures have been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This suggests that 5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide may also possess anti-inflammatory capabilities, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives are recognized for their antimicrobial properties. The ability of compounds like 5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide to inhibit bacterial growth has been explored, indicating potential applications in treating infections .

General Synthetic Route

A general synthetic route may include:

- Formation of Pyrazole Ring : Utilizing phenyl hydrazine and appropriate carbonyl compounds.

- Chlorination : Introducing the chlorophenyl group through electrophilic aromatic substitution.

- Carboxamide Formation : Converting the resulting compound into the carboxamide derivative by reacting with an amine source.

Case Study: Synthesis and Characterization

A documented case study provided a detailed synthesis protocol involving refluxing specific reactants under controlled conditions, followed by purification techniques such as recrystallization and chromatography to obtain pure 5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide . The characterization was performed using NMR and mass spectrometry, confirming the structure and purity.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of the compound.

Key Features Influencing Activity

Research indicates that:

- The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability.

- The N-methyl substitution may influence receptor binding affinity and selectivity.

A comparative analysis with other pyrazole derivatives can provide insights into how modifications affect biological activity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, modulating various physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Chloro substituents increase melting points due to enhanced intermolecular interactions (e.g., 3b vs. 3a).

- Bulky groups like 3-pyridylmethyl () may reduce crystallinity compared to smaller substituents.

Spectroscopic and Computational Insights

discusses DFT studies on a related pyrazole derivative, revealing that chloro and methoxy substituents alter electron density distribution, affecting reactivity and binding interactions .

Biological Activity

5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of pyrazole derivatives known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of 5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for related pyrazole derivatives, indicating potent antibacterial activity .

| Compound | Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|---|

| 5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide | S. aureus | 0.22 - 0.25 | Excellent |

| Other derivatives | E. coli | 0.25 | Significant |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through various models. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced paw edema models, showcasing its potential as an anti-inflammatory agent .

Anticancer Potential

Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of intrinsic apoptotic pathways, making these compounds promising candidates in cancer therapy. Specifically, the presence of the 4-chlorophenyl group enhances the cytotoxicity against various cancer cell lines .

Case Studies

-

Antimicrobial Efficacy Study :

In a comparative study of several pyrazole derivatives, 5-(4-chlorophenyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide was evaluated alongside other compounds for its ability to inhibit biofilm formation in Staphylococcus epidermidis. The results indicated a significant reduction in biofilm formation, highlighting the compound's potential in treating biofilm-associated infections . -

Anti-inflammatory Effects :

A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced paw swelling compared to control groups. This suggests a strong anti-inflammatory effect, which may be attributed to the inhibition of cyclooxygenase enzymes involved in inflammatory processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.